molecular formula C11H13NO2 B1322045 5-tert-butylbenzo[d]oxazol-2(3H)-one CAS No. 99854-88-3

5-tert-butylbenzo[d]oxazol-2(3H)-one

Cat. No. B1322045
CAS RN: 99854-88-3
M. Wt: 191.23 g/mol
InChI Key: CSKXTTYRNZFYNH-UHFFFAOYSA-N
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Description

5-tert-butylbenzo[d]oxazol-2(3H)-one is a chemical compound that is part of a broader class of organic compounds known as oxazolones. These compounds are characterized by a five-membered lactam structure containing oxygen and nitrogen atoms. The tert-butyl group attached to the benzene ring of the oxazolone structure indicates the presence of a bulky substituent, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds with tert-butyl groups has been reported in several studies. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of a target mTOR targeted PROTAC molecule, was achieved using palladium-catalyzed Suzuki reactions . Another related synthesis is the preparation of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which was obtained from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . These methods could potentially be adapted for the synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups has been elucidated using various spectroscopic techniques. For example, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined by single-crystal X-ray diffraction . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data . These studies demonstrate the importance of X-ray crystallography in determining the precise molecular structure of tert-butyl-substituted compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted compounds can be quite diverse. For instance, the thermolysis of tert-butylazocumene and its analogues has been studied, revealing insights into the kinetics and products of nitrogen evolution . Additionally, the synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties involved reactions of aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid . These studies provide a glimpse into the types of chemical reactions that tert-butyl-substituted compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by the presence of the bulky tert-butyl group. For example, the antioxidant activity of 2,5-di-substituted 1,3,4-oxadiazoles with 2,6-di-tert-butylphenol moieties was evaluated, indicating that these compounds possess significant free-radical scavenging ability . The physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were also investigated, including their lipophilicity and kinetic parameters of thermal degradation . These studies highlight the importance of understanding the physical and chemical properties of tert-butyl-substituted compounds for their potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • "5-tert-butylbenzo[d]oxazol-2(3H)-one" and its derivatives are involved in complex synthesis processes, serving as intermediates in the production of target molecules, such as mTOR targeted PROTAC molecule PRO1. The synthesis involves palladium-catalyzed Suzuki reactions and careful optimization of conditions to achieve high yields (Qi Zhang et al., 2022).
  • Structural determination and analysis of compounds related to "5-tert-butylbenzo[d]oxazol-2(3H)-one" have been conducted using techniques like single-crystal X-ray diffraction. These studies provide detailed insights into the molecular arrangements and interactions, aiding in the understanding of their properties and potential applications (叶姣 et al., 2015).

Antioxidant and Antitumor Properties

  • Derivatives of "5-tert-butylbenzo[d]oxazol-2(3H)-one" have exhibited significant antioxidant properties, highlighting their potential in scavenging free radicals and contributing to protective mechanisms against oxidative stress (R. M. Shakir et al., 2014).
  • Some compounds based on this chemical structure have shown promising antitumor activities, suggesting their potential use in the development of new therapeutic agents for cancer treatment (叶姣 et al., 2015).

Molecular Engineering and Drug Development

  • The modification of "5-tert-butylbenzo[d]oxazol-2(3H)-one" and its derivatives has been explored to develop novel antineoplastic agents, focusing on apoptosis induction as a potential mechanism for cancer therapy. These studies involve the synthesis of new phosphonates and their evaluation against various carcinoma cell lines (R. Barghash et al., 2014).
  • The compound and its derivatives are also employed in the synthesis of complex molecules like oxazol-2-ones and oxazolidin-2-ones, showcasing its versatility in chemical synthesis and the potential for developing complex molecular structures with varied biological activities (S. A. Savarimuthu et al., 2016).

Steric Effects and Molecular Interactions

  • Studies on the steric effects and interactions of derivatives of "5-tert-butylbenzo[d]oxazol-2(3H)-one" provide insights into the molecular dynamics and how these properties influence the overall behavior and reactivity of the molecules, contributing to a deeper understanding of their chemical and physical properties (J. Kulhanek et al., 1999).

Advanced Material and Method Development

  • The chemical structure has been utilized in the development of advanced materials and methods, such as the synthesis of benzoxazole derivatives through eco-friendly and efficient electrochemical methods, emphasizing the importance of sustainable and green chemistry (Hamid Salehzadeh et al., 2013).

Safety And Hazards

5-tert-butylbenzo[d]oxazol-2(3H)-one is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with this compound are H302 - Harmful if swallowed, and H410 - Very toxic to aquatic life with long-lasting effects . The precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P273 - Avoid release to the environment, P301 + P312 + P330 - If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth, P391 - Collect spillage, and P501 - Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

5-tert-butyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKXTTYRNZFYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621269
Record name 5-tert-Butyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butylbenzo[d]oxazol-2(3H)-one

CAS RN

99854-88-3
Record name 5-tert-Butyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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